Cinperene
Overview
Description
Cinperene, also known as R5046, is a chemical compound with the molecular formula C25H28N2O2 and a molecular weight of 388.50 g/mol . It is an atropine-like agent that can block pilocarpine-induced lacrimation and salivation . This compound has been studied for its anticholinergic properties, making it relevant in various scientific and medical research fields.
Safety and Hazards
Mechanism of Action
Target of Action
Cinperene, also known as R5046, is an atropine-like agent . Atropine is a competitive antagonist for the muscarinic acetylcholine receptor, which is related to the parasympathetic nervous system. Therefore, it can be inferred that this compound’s primary targets could be the muscarinic acetylcholine receptors.
Mode of Action
As an atropine-like agent, this compound likely interacts with its targets by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By doing so, this compound can inhibit the parasympathetic nerve impulses, which are responsible for activities that occur when the body is at rest, including salivation and lacrimation .
Pharmacokinetics
It is metabolized in the liver and excreted via the kidneys .
Result of Action
This compound can block pilocarpine-induced lacrimation and salivation . This suggests that this compound may have a drying effect on the body, reducing the production of certain bodily fluids. This could potentially be used to treat conditions where there is an overproduction of these fluids.
Biochemical Analysis
Biochemical Properties
Cinperene interacts with various biomolecules in biochemical reactions. It is known to block the effects of pilocarpine, a muscarinic receptor agonist This suggests that this compound may interact with muscarinic receptors, potentially acting as an antagonist
Cellular Effects
The cellular effects of this compound are primarily related to its ability to block pilocarpine-induced lacrimation and salivation This suggests that this compound may influence cell function by modulating the activity of muscarinic receptors
Molecular Mechanism
The molecular mechanism of this compound’s action is likely related to its atropine-like activity. It may exert its effects at the molecular level by binding to muscarinic receptors and inhibiting their activation by pilocarpine This could lead to changes in gene expression and cellular responses
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinperene can be synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The detailed synthetic route involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Cinperene undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Cinperene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of conditions involving excessive salivation and lacrimation.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Benzetimide (R 4929): Another atropine-like compound with similar anticholinergic properties.
Meletimide (R 5183): Chemically related to Cinperene and shares similar biological activities.
Uniqueness: this compound is unique due to its specific molecular structure and its ability to block pilocarpine-induced lacrimation and salivation at submydriatic dose levels. This makes it particularly useful in research focused on anticholinergic agents and their effects .
Properties
IUPAC Name |
3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMZUKHJKLNFPH-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016892 | |
Record name | Cinperene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14796-24-8 | |
Record name | Cinperene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinperene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINPERENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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